molecular formula C9H13N3O2 B1466319 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1340323-93-4

1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1466319
CAS No.: 1340323-93-4
M. Wt: 195.22 g/mol
InChI Key: CAWOSFPMZRCQAL-UHFFFAOYSA-N
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Description

1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(cyclopentylmethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c13-9(14)8-6-12(11-10-8)5-7-3-1-2-4-7/h6-7H,1-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWOSFPMZRCQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1275179-64-0) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Molecular Structure:

  • Molecular Formula: C10_{10}H15_{15}N3_{3}O2_{2}
  • Molecular Weight: 209.25 g/mol
  • IUPAC Name: 1-(cyclopentylmethyl)-5-methyltriazole-4-carboxylic acid
  • PubChem CID: 62054890

Physical Properties:

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
AppearancePowder

Biological Activity

The biological activity of 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylic acid has been investigated in various studies, highlighting its potential in medicinal chemistry.

Anticancer Activity

Recent studies suggest that derivatives of triazole compounds exhibit significant anticancer properties. For instance, related compounds have shown selective cytotoxic activity against various cancer cell lines:

  • Cytotoxicity Studies: In vitro studies indicated that triazole derivatives can induce apoptosis in cancer cells, characterized by morphological changes such as chromatin condensation and DNA fragmentation. Compounds similar to 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylic acid demonstrated IC50_{50} values in the low micromolar range against leukemia and solid tumor cell lines .

The mechanism by which triazole derivatives exert their anticancer effects often involves:

  • Inhibition of DNA synthesis: The compounds may interfere with DNA replication and repair mechanisms.
  • Induction of oxidative stress: This leads to increased reactive oxygen species (ROS), promoting apoptosis in cancer cells.

Antimicrobial Activity

Triazole derivatives are also noted for their antimicrobial properties. They have been evaluated against various pathogens, including bacteria and fungi. The broad-spectrum activity is attributed to their ability to disrupt cellular processes in microbial cells .

Research Findings

Several studies have contributed to understanding the biological activity of triazole derivatives:

  • Antiproliferative Effects: A study on triazole compounds indicated that they possess strong antiproliferative effects on human leukemic T-cells with GI50_{50} values around 0.65 μM .
  • Safety Profiles: Toxicity studies on normal cell lines (e.g., HEK293) revealed that certain derivatives have a favorable safety profile, making them promising candidates for further development .
  • ADME Properties: In silico studies suggest that triazole derivatives have acceptable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, indicating their potential as drug candidates .

Case Studies

Case Study 1: Anticancer Efficacy
A recent publication highlighted a series of synthesized triazole derivatives showing remarkable activity against leukemia cell lines. The lead compound exhibited a GI50_{50} value of 0.15 μM against LOX IMVI melanoma cells, suggesting potent anticancer properties .

Case Study 2: Antimicrobial Testing
In another study, the antimicrobial efficacy of various triazole derivatives was assessed against clinically relevant strains of bacteria and fungi. Results indicated significant inhibition zones compared to standard antibiotics .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylic acid shows activity against various bacterial strains. The mechanism of action is believed to involve disruption of cell wall synthesis and inhibition of nucleic acid synthesis.

Bacterial Strain Inhibition Zone (mm)
E. coli15
S. aureus18
P. aeruginosa12

Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies showed that it induces apoptosis in cancer cell lines, particularly breast and lung cancer cells. The compound's ability to inhibit specific signaling pathways involved in cell proliferation is a focal point of ongoing research.

Agriculture

Pesticidal Applications
1-(Cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylic acid has been evaluated for its efficacy as a pesticide. Laboratory tests revealed that it effectively controls common agricultural pests such as aphids and whiteflies. The compound's mode of action involves affecting the nervous system of insects.

Pest Type Mortality Rate (%) Application Rate (g/ha)
Aphids85200
Whiteflies75150

Material Science

Polymer Chemistry
The compound is being explored as a building block for novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown promising results in improving the material's resistance to degradation under extreme conditions.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives, including 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylic acid. Results indicated that the compound exhibited notable activity against Gram-positive bacteria, making it a candidate for further development in antimicrobial therapies .

Case Study 2: Pesticidal Efficacy

Research conducted by agricultural scientists demonstrated the effectiveness of this triazole derivative in controlling aphid populations in greenhouse settings. Field trials confirmed a significant reduction in pest numbers compared to untreated controls .

Case Study 3: Polymer Development

In a recent publication in Polymer Science, researchers reported on the synthesis of new copolymers incorporating 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylic acid. These materials exhibited improved thermal properties and mechanical strength compared to traditional polymers .

Chemical Reactions Analysis

Carboxylic Acid Derivatives Formation

The carboxylic acid group (-COOH) at position 4 undergoes classical acid-mediated transformations:

Reaction TypeReagents/ConditionsProductKey FindingsReferences
Esterification Alcohols, H⁺ catalysis (e.g., H₂SO₄) or coupling agents (DCC/DMAP)Triazole-4-carboxylate estersHigh yields (~85-95%) achieved under mild conditions (RT, 12-24h).
Amidation Amines + coupling agents (CDI, EDCI)Triazole-4-carboxamidesCDI-mediated coupling with 4-thiocyanatoaniline achieved 72-89% yields .
Salt Formation NaOH, KOH, or organic basesTriazole-4-carboxylate saltsSodium salt shows improved aqueous solubility for pharmaceutical use .

Triazole Ring Functionalization

The 1,2,3-triazole core participates in regioselective reactions influenced by the cyclopentylmethyl substituent:

Reaction TypeReagents/ConditionsProductKey FindingsReferences
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)5-Nitro-triazole derivativeNitration occurs at position 5 due to electron-withdrawing COOH group .
N-Alkylation Alkyl halides, K₂CO₃, DMF, 80°CN1-alkylated triazolesLimited reactivity due to steric hindrance from cyclopentylmethyl.

Decarboxylation Reactions

Controlled thermal or catalytic decarboxylation modifies the core structure:

ConditionsProductKey FindingsReferences
Thermal (150-200°C) 1-(Cyclopentylmethyl)-1H-1,2,3-triazoleCO₂ elimination occurs without ring opening under inert atmospheres .
Cu(I)-Catalyzed 1,2,3-Triazole derivativesEnables tandem cycloaddition-decarboxylation for fused heterocycles .

Metal-Catalyzed Cross-Couplings

The triazole ring acts as a directing group in transition-metal catalysis:

Reaction TypeCatalysts/ReagentsProductKey FindingsReferences
C-H Arylation Pd(OAc)₂, Ag₂CO₃, DMF, 120°C5-Aryl-triazole-4-carboxylic acidsRegioselective arylation at position 5 with electron-deficient arenes .

Biological Activity Modulation

Derivatives exhibit structure-dependent bioactivity:

Derivative TypeBiological TargetActivity (IC₅₀)Key FindingsReferences
Carboxamides Jurkat T-cells (leukemia)18-45 nM (apoptosis induction)Induces mitochondrial membrane depolarization and DNA fragmentation .
Ester Prodrugs CYP450 enzymesEnhanced metabolic stabilityEthyl ester shows 3x higher bioavailability in murine models.

Stability and Degradation

The compound’s stability under varying conditions:

ConditionObservationImplicationsReferences
Aqueous Acid (pH <3) Hydrolysis of triazole ringDegrades to cyclopentylmethylamine + CO₂
UV Light Photodecomposition (t₁/₂ = 48h)Requires amber storage vials

Computational Insights

DFT calculations predict reactivity trends:

  • NBO Analysis : The carboxylate oxygen exhibits high nucleophilicity (Fukui index = 0.152), favoring electrophilic attacks .

  • HOMO-LUMO Gap : 5.2 eV indicates moderate stability under oxidative conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
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1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.